molecular formula C22H28INO3 B2756102 Nalmefene methiodide CAS No. 136440-71-6

Nalmefene methiodide

Cat. No.: B2756102
CAS No.: 136440-71-6
M. Wt: 481.4 g/mol
InChI Key: TYVHPUCHIBHVEV-ZTKPOCDQSA-N
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Description

Nalmefene methiodide is a derivative of nalmefene, an opioid receptor antagonist. Nalmefene itself is used primarily in the treatment of alcohol dependence and opioid overdose. This compound, like its parent compound, is designed to interact with opioid receptors, but it has unique properties that make it of interest in various scientific research fields.

Mechanism of Action

Target of Action

Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .

Mode of Action

This compound interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that this compound has a higher affinity for opioid receptors and a longer duration of action than naloxone .

Biochemical Pathways

This compound affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .

Pharmacokinetics

This compound is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of this compound surpasses most opioids, making it a suitable antidote for acute opioid overdose .

Result of Action

The primary result of this compound’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .

Action Environment

The effectiveness of this compound can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that this compound is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before this compound is recommended as a primary opioid antidote .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nalmefene methiodide typically involves the methylation of nalmefene. This process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or acetonitrile at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving industrial-scale chromatography or crystallization techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nalmefene methiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nalmefene N-oxide.

    Reduction: Reduction reactions can convert this compound back to nalmefene.

    Substitution: It can undergo nucleophilic substitution reactions where the methiodide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used under mild conditions.

Major Products

    Oxidation: Nalmefene N-oxide.

    Reduction: Nalmefene.

    Substitution: Various substituted nalmefene derivatives depending on the nucleophile used.

Scientific Research Applications

Nalmefene methiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in treating opioid addiction and alcohol dependence.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Nalmefene: The parent compound, used for similar therapeutic purposes.

    Naltrexone: Another opioid antagonist with a similar structure and function.

    Naloxone: A shorter-acting opioid antagonist used primarily for acute opioid overdose.

Uniqueness

Nalmefene methiodide is unique due to its methiodide group, which can influence its pharmacokinetics and pharmacodynamics. This modification can result in different absorption, distribution, metabolism, and excretion profiles compared to nalmefene, naltrexone, and naloxone. Additionally, the methiodide group can affect the compound’s ability to cross the blood-brain barrier, potentially altering its efficacy and safety profile.

Properties

CAS No.

136440-71-6

Molecular Formula

C22H28INO3

Molecular Weight

481.4 g/mol

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,9-diol;iodide

InChI

InChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1

InChI Key

TYVHPUCHIBHVEV-ZTKPOCDQSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Canonical SMILES

C[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

solubility

not available

Origin of Product

United States

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